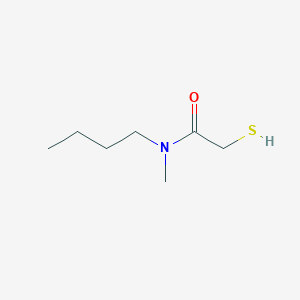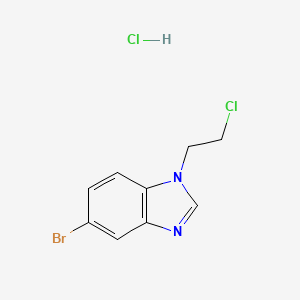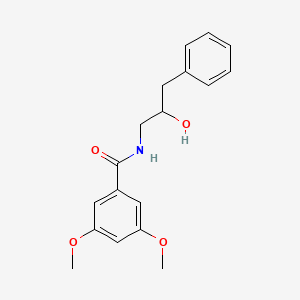![molecular formula C18H20F3N3O2 B2368507 N-(tert-butyl)-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea CAS No. 339025-54-6](/img/structure/B2368507.png)
N-(tert-butyl)-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(tert-butyl)-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea is a useful research compound. Its molecular formula is C18H20F3N3O2 and its molecular weight is 367.372. The purity is usually 95%.
BenchChem offers high-quality N-(tert-butyl)-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(tert-butyl)-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques and Derivatives : The compound has been involved in studies focusing on the synthesis of various derivatives. For instance, research has shown the creation of 1,3-disubstituted ureas and phenyl N-substituted carbamates exhibiting properties like antiarrhythmic and hypotensive activities (Chalina, Staneva, & Chakarova, 1998). Similarly, directed lithiation techniques have been applied to related compounds, indicating their chemical versatility and potential for creating various substituted products (Smith, El‐Hiti, & Alshammari, 2013).
Chemical Interactions and Properties : Studies have explored the association of N-(pyridin-2-yl),N'-substituted ureas with other compounds like benzoates and 2-amino-1,8-naphthyridines, providing insights into their chemical bonding and interactions (Ośmiałowski et al., 2013). The role of tert-butyl substituents in the lithiation of pyridine derivatives has also been a subject of investigation, revealing specific reaction sites and outcomes (Smith, El‐Hiti, Alshammari, & Fekri, 2013).
Thermochemical Studies : Computational thermochemistry of various ureas, including those with N-tert-butyl substituents, has been performed. These studies have provided valuable data on their structural and thermochemical properties, which are crucial for understanding their stability and reactivity (Dávalos et al., 2010).
Applications in Biomedical Research
Antineoplastic Agents : Some urea derivatives, including those with tert-butyl groups, have been evaluated for their potential as antineoplastic agents. These compounds have shown cytotoxicity against cancer cells and suggest a promising area of research in cancer treatment (Lacroix et al., 1988).
Inhibition of Translation Initiation : N,N'-diarylureas have been identified as potent activators of certain kinases and have been shown to inhibit cancer cell proliferation, indicating their potential use as anti-cancer agents (Denoyelle et al., 2012).
Material Science and Other Applications
Polymer Synthesis : The synthesis and characterization of poly(pyridine–imide)s with tert-butyl substituents have been explored, showing that these compounds can be used to create polymers with specific properties like good solubility and thermal stability, which are important in material science (Lu et al., 2014).
Pesticidal Activity : The compound has been studied for its potential use in pesticides. For example, research on insecticidal thioureas including compounds with N-tert-butyl substituents has been conducted, indicating its utility in agricultural chemistry (Knox, Toia, & Casida, 1992).
properties
IUPAC Name |
1-tert-butyl-3-[4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2/c1-17(2,3)23-16(26)22-14-7-4-12(5-8-14)10-24-11-13(18(19,20)21)6-9-15(24)25/h4-9,11H,10H2,1-3H3,(H2,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLYYPHSTYECEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2368429.png)



![2-[2-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2368436.png)
![N-(2-ethyl-6-methylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2368437.png)
![5-Bromo-2-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2368438.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2368439.png)
![3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B2368442.png)
![9-(4-Fluorophenyl)-3-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B2368443.png)
![tert-butyl N-[4-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B2368444.png)
